molecular formula C21H16N2O9S2 B1681021 SM27 CAS No. 6266-54-2

SM27

Cat. No.: B1681021
CAS No.: 6266-54-2
M. Wt: 504.5 g/mol
InChI Key: XUMPVMRAPYSHRQ-UHFFFAOYSA-N
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Description

SM27 is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of multiple hydroxyl and sulfonic acid groups, which contribute to its reactivity and solubility in water. It is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step often involves the formation of the carbamoyl linkage through a reaction with appropriate amines under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

SM27 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

SM27 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of SM27 involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl and sulfonic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, thereby modulating their activity. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-dihydroxy-7,7’-ureylenedi(naphthalene-2-sulphonic acid)
  • 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 7,7-(carbonyldiimino)bis(4-hydroxy-2-naphthalenesulfonic acid)

Uniqueness

What sets SM27 apart from similar compounds is its unique combination of hydroxyl and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical interactions and stability .

Properties

IUPAC Name

4-hydroxy-6-[(8-hydroxy-6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)5-11-1-3-13(7-17(11)19)22-21(26)23-14-4-2-12-6-16(34(30,31)32)10-20(25)18(12)8-14/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPVMRAPYSHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NC(=O)NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284429
Record name NSC-37204
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-54-2
Record name NSC-37204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-37204
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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